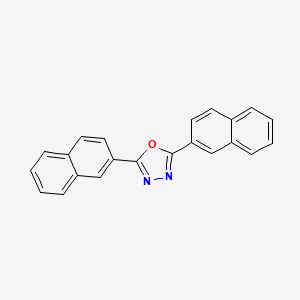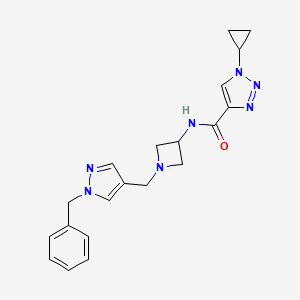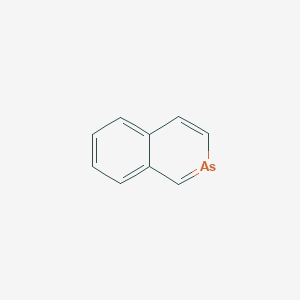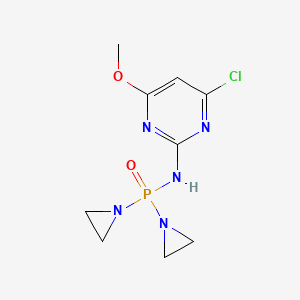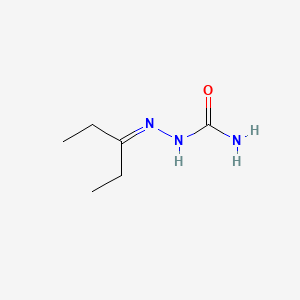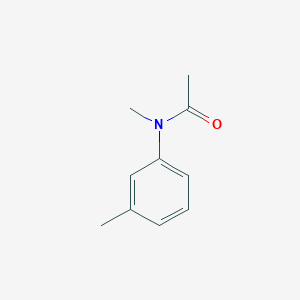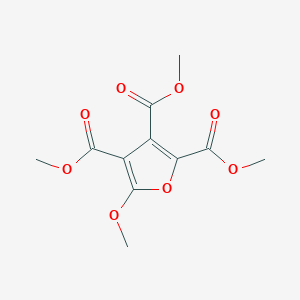
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains three carboxylic acid groups and a methoxy group
Métodos De Preparación
The synthesis of 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester involves several steps. One common method includes the esterification of 2,3,4-Furantricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key functional groups in the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester include other furan derivatives such as 2,5-Furandicarboxylic acid and 2,3,4-Furantricarboxylic acid. Compared to these, this compound is unique due to the presence of the methoxy group and the specific arrangement of carboxylic acid groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
5202-32-4 |
|---|---|
Fórmula molecular |
C11H12O8 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
trimethyl 5-methoxyfuran-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H12O8/c1-15-8(12)5-6(9(13)16-2)11(18-4)19-7(5)10(14)17-3/h1-4H3 |
Clave InChI |
YKHAKTVVJNESAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
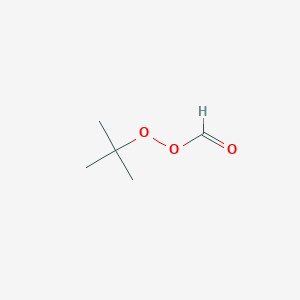
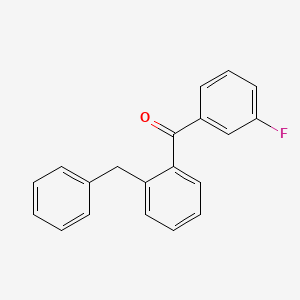
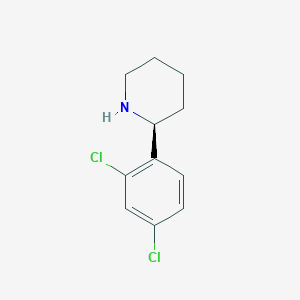
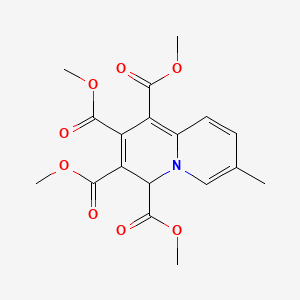
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
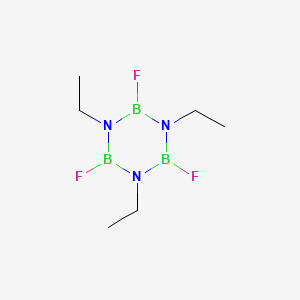
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
